Biotinyl-phenylboronic acid

Description

Contextualizing Biotinyl-phenylboronic Acid within Molecular Probes and Bioconjugation Architectures

Molecular probes and bioconjugation are fundamental concepts in modern life sciences, enabling the specific labeling, detection, and manipulation of biomolecules. Bioconjugation refers to the chemical joining of two or more molecules where at least one is a biomolecule, such as a protein or nucleic acid. google.com Molecular probes are agents used to detect or identify other molecules or structures.

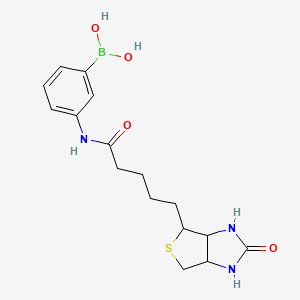

This compound is a prime example of a sophisticated molecular probe designed for bioconjugation. rsc.org Its architecture is a fusion of two key functional moieties:

The Phenylboronic Acid (PBA) Moiety : This component is known for its ability to form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diols. researchgate.net These diol structures are prevalent in biological systems, most notably in carbohydrates (sugars) like glucose and sialic acid, as well as in glycoproteins. mdpi.com This interaction allows the PBA group to act as a "receptor" for specific glycan structures. nih.gov

The Biotin (B1667282) Moiety : Biotin (Vitamin B7) exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd, of ~10⁻¹⁵ M). This high-affinity binding is one of the most widely used tools in biotechnology for signal amplification and purification, acting as a reliable "tag" or "handle." glpbio.com

By combining these two functionalities, this compound serves as a versatile bridge. The boronic acid end can selectively bind to glycosylated targets, while the biotin end can be readily detected or captured by streptavidin-conjugated entities, such as enzymes or fluorescent markers. glpbio.com This dual nature solves critical challenges in chemical biology by providing both target specificity and a mechanism for robust signal amplification.

Historical Development and Significance of Biotin-Boronic Acid Conjugates in Chemical Biology

The development of biotin-boronic acid conjugates represents the convergence of two well-established lines of research.

The utility of boronic acids in molecular recognition dates back decades, with early applications focusing on the detection and separation of sugars. researchgate.net The ability of the boronic acid group to form reversible cyclic esters with diols was first quantitatively evaluated in 1959. nih.govresearchgate.net This unique reactivity led to the creation of "boronolectins," synthetic analogues of natural sugar-binding proteins (lectins), and laid the groundwork for glucose sensors and other diagnostic tools. nih.gov

In parallel, the biotin-avidin system became a cornerstone of immunochemical and molecular biology research following its popularization. google.com Its high affinity and specificity made it an indispensable tool for a vast number of applications, including ELISA, immunohistochemistry, and affinity chromatography. google.com

The significance of conjugating these two components lies in the creation of a highly specific and versatile chemical probe. By the 1990s, researchers began to design more complex boronic acid systems to improve selectivity. The logical next step was to incorporate a universally recognized tag for detection and purification. The synthesis of biotin-boronic acid conjugates provided a solution, offering a reagent that could specifically target glycoproteins and then be easily isolated or visualized using standard streptavidin-based methods. researchgate.net This innovation paved the way for new assays to study glycosylation, a key biological process that is often altered in diseases like cancer. nih.govthno.org

Scope and Research Trajectories of this compound in Academic Literature

The unique properties of this compound have led to its application across a diverse range of research fields. Academic literature highlights its use in protein labeling, biosensing, and the development of targeted therapeutic systems.

A significant research trajectory involves its use in protein labeling and bioconjugation . This compound serves as a reagent for bio-orthogonal protein ligation, where it can be attached to proteins with high yield and chemoselectivity. axonmedchem.comglpbio.com It is particularly useful in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling and the oxidative Heck reaction, to label proteins that have been modified to contain phenylhalides or alkenes. axonmedchem.comglpbio.com

In the field of biosensing and diagnostics , the compound is instrumental. A major focus is the detection of sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov Researchers have developed methods where this compound binds to these sialic acids on cancer cells. nih.govnih.gov The biotin tag is then used to attach a signaling molecule, such as a gold nanoparticle for detection by mass spectrometry or a streptavidin-enzyme conjugate for colorimetric assays. nih.govnih.gov One study successfully used this strategy to quantify the number of sialic acid molecules on individual cancer cells, demonstrating its potential for early cancer diagnosis and monitoring. nih.gov

Another prominent research area is in drug delivery systems . researchgate.net Nanoparticles decorated with phenylboronic acid have been shown to selectively target tumor cells due to the interaction with overexpressed sialic acids. The inclusion of biotin provides an additional layer of functionality, potentially for imaging or for a multi-step targeting approach. mdpi.comacs.org Furthermore, the pH-sensitive nature of the boronic acid-diol interaction is being explored to create "smart" drug delivery systems that release their payload in the slightly acidic microenvironment of tumors. thno.org

Data Tables

Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-(5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenylboronic acid | axonmedchem.com |

| CAS Number | 1661014-48-7 | glpbio.comaxonmedchem.com |

| Molecular Formula | C₁₆H₂₂BN₃O₄S | |

| Molecular Weight | 363.24 g/mol | |

| Solubility | Soluble in 0.1N NaOH(aq), Methanol (MeOH), and Dimethyl sulfoxide (B87167) (DMSO) | axonmedchem.com |

Overview of Research Applications

| Application Area | Method / Technique | Key Finding / Use | Source(s) |

| Protein Labeling | Palladium-catalyzed Oxidative Heck Reaction & Suzuki-Miyaura Cross-Coupling | Enables high-yield, chemoselective labeling of proteins containing alkenes or phenylhalides. | axonmedchem.comglpbio.com |

| Cancer Cell Detection | Boronic acid recognition of cell surface sialic acids followed by ICP-MS detection via streptavidin-gold nanoparticles. | Allows for specific detection and quantification of sialic acids on cancer cells (e.g., 5.4 x 10⁹ per HepG2 cell). | nih.govnih.gov |

| Biosensing | Immobilization on surfaces (e.g., microplates, sensors) via streptavidin to capture glycoproteins. | Creates multivalent surfaces for the sensitive detection of specific glycoproteins, like MUC1 from cancer cell lysates. | researchgate.net |

| Targeted Drug Delivery | Decoration of nanoparticles with PBA to target overexpressed sialic acids on tumor cells. | Enhances cellular uptake of therapeutic agents into cancer cells compared to non-targeted systems. | researchgate.netthno.org |

Properties

IUPAC Name |

[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BN3O4S/c21-14(18-11-5-3-4-10(8-11)17(23)24)7-2-1-6-13-15-12(9-25-13)19-16(22)20-15/h3-5,8,12-13,15,23-24H,1-2,6-7,9H2,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAZPFOELSKBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Routes for Biotinyl Phenylboronic Acid Derivatives

Strategies for Boronic Acid Functionalization and Aromatic Ring Introduction

The introduction of a boronic acid group onto a phenyl ring is a critical step in the synthesis of biotinyl-phenylboronic acid. Several established methods in organic chemistry can be employed for this purpose.

One of the most common approaches is the reaction of an organometallic reagent, such as a Grignard reagent (arylmagnesium halide) or an organolithium species, with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate. nih.gov This is followed by acidic hydrolysis to yield the arylboronic acid. The arylmetal intermediates are usually generated from the corresponding aryl halides. nih.gov

Another powerful method is the metal-catalyzed cross-coupling reaction. The Miyaura borylation, for instance, utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid. nih.gov More recent advancements include direct C-H borylation, an atom-economical method that uses transition metal catalysts, like iridium or rhodium, to directly functionalize an aromatic C-H bond with a boron-containing reagent. nih.gov

The choice of strategy often depends on the desired substitution pattern on the aromatic ring and the compatibility of the functional groups present on the starting materials. For instance, if the aromatic ring already contains substituents that will be part of the final linker structure connecting to biotin (B1667282), their stability under the reaction conditions for borylation must be considered.

Table 1: Comparison of Common Arylboronic Acid Synthesis Methods

| Method | Starting Material | Reagents | Catalyst | Key Features |

| Grignard/Organolithium | Aryl halide | Mg or n-BuLi, Trialkyl borate, Acid | None | Well-established, but can have low yields and requires low temperatures. nih.gov |

| Miyaura Borylation | Aryl halide/triflate | Diboron reagent (e.g., B₂pin₂) | Palladium | High yields, good functional group tolerance, but expensive reagents. nih.gov |

| Direct C-H Borylation | Arene | Diboron reagent or Pinacolborane | Iridium or Rhodium | Atom-economical, avoids pre-functionalization of the arene. nih.gov |

Biotinylation Approaches and Linker Chemistry Integration

Biotinylation is the process of covalently attaching biotin to another molecule. creative-proteomics.com In the synthesis of this compound, this involves coupling the biotin molecule to the functionalized phenylboronic acid, usually via a linker. The linker serves to separate the biotin and phenylboronic acid moieties, which can be important for maintaining the biological activity of biotin (its ability to bind to avidin (B1170675) or streptavidin) and the chemical reactivity of the boronic acid group. aatbio.com

The most common biotinylation strategies target specific functional groups. thermofisher.com Amine-reactive biotinylation is frequently employed, where an activated form of biotin, such as a biotin-N-hydroxysuccinimide (NHS) ester, reacts with a primary amine on the linker attached to the phenylboronic acid to form a stable amide bond. aatbio.combroadpharm.com Carboxyl-reactive biotinylation is another approach, where a carbodiimide (B86325) like EDC is used to couple the carboxylic acid of biotin to an amine-containing linker. thermofisher.com

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for biotinylation. nih.gov In this approach, a biotin derivative containing an azide (B81097) or alkyne is reacted with a phenylboronic acid linker bearing the complementary functional group. broadpharm.com

The choice of linker is crucial and can influence the properties of the final conjugate. Linkers can vary in length and composition, often incorporating polyethylene (B3416737) glycol (PEG) units to enhance water solubility. broadpharm.com

Table 2: Common Biotinylation Reactions

| Reactive Group on Biotin Derivative | Reactive Group on Phenylboronic Acid Linker | Resulting Linkage | Key Features |

| NHS-ester | Primary Amine | Amide | Widely used, forms stable bonds. aatbio.com |

| Carboxylic Acid | Primary Amine (with EDC) | Amide | Couples biotin's native carboxyl group. thermofisher.com |

| Azide | Alkyne | Triazole | High efficiency and specificity ("Click Chemistry"). broadpharm.comnih.gov |

| Alkyne | Azide | Triazole | High efficiency and specificity ("Click Chemistry"). broadpharm.comnih.gov |

Purification and Characterization Methodologies in Synthetic Pathways

After the synthesis of this compound derivatives, purification is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for separating the desired product from impurities based on differences in polarity. Column chromatography using silica (B1680970) gel is also frequently used.

Affinity Chromatography: Exploiting the strong and specific interaction between biotin and avidin or streptavidin, affinity chromatography can be used for purification. The biotinylated compound is captured on a column with immobilized avidin/streptavidin, and after washing away impurities, the product is eluted, often under denaturing conditions.

Once purified, the structure and purity of the this compound derivative are confirmed using a combination of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the presence of both the biotin and phenylboronic acid moieties and the linker. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming that the desired synthesis has occurred. High-resolution mass spectrometry (HRMS) provides a very accurate mass, which can be used to determine the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as carbonyls and amides.

The specific binding capacity of the biotin moiety can be confirmed using assays like the streptavidin-HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. researchgate.net The carbohydrate binding ability of the boronic acid group can be evaluated using methods like the Alizarin Red S binding assay. researchgate.net

Stereochemical Considerations in Derivative Synthesis

Biotin has three chiral centers in its structure, and its biological activity is dependent on the correct stereochemistry. asm.org The naturally occurring and biologically active form is (+)-biotin. researchgate.net Therefore, when synthesizing this compound derivatives, it is crucial to start with the correct stereoisomer of biotin to ensure the biological functionality of the final product.

The synthetic steps involved in functionalizing the phenylboronic acid and coupling it to biotin are generally designed to not affect the stereocenters of the biotin molecule. The reactions typically occur at the valeric acid side chain of biotin, which does not involve breaking any bonds at the chiral centers. aatbio.com

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of this compound derivatives aims to reduce the environmental impact of the chemical processes. This can involve several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a key aspect of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Direct C-H borylation is an example of a more atom-economical approach compared to methods that require pre-functionalization of the aromatic ring. nih.gov

Catalysis: The use of catalysts, particularly biocatalysts (enzymes), can lead to more efficient and selective reactions under milder conditions (e.g., lower temperatures and pressures) compared to traditional chemical methods. youtube.com

Chemoenzymatic Routes: Integrating enzymatic steps into a synthetic pathway can offer advantages in terms of selectivity and reduced environmental impact. rsc.orgnih.gov For example, enzymes could potentially be used for the selective modification of the biotin molecule or the linker, reducing the need for protecting groups and leading to cleaner reactions. nih.gov The development of chemoenzymatic synthesis planning tools can aid in designing more sustainable routes. rsc.org

While the direct application of green chemistry principles to the synthesis of this compound is not extensively detailed in the currently available literature, the broader principles of sustainable synthesis in organic chemistry and biocatalysis are highly relevant and provide a framework for developing more environmentally friendly synthetic methodologies for this class of compounds.

Principles of Molecular Recognition and Binding Mechanisms Involving Biotinyl Phenylboronic Acid

Reversible Covalent Interactions with Cis-Diols: Theoretical Frameworks and Thermodynamics

The phenylboronic acid moiety of the molecule is capable of forming reversible covalent bonds with compounds containing 1,2- or 1,3-cis-diol functionalities. This interaction is the cornerstone of its ability to target specific carbohydrates. The fundamental reaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester.

In an aqueous environment, the phenylboronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral boronate is the more reactive species for esterification with diols. The formation of the cyclic boronate ester is a thermodynamically driven process, though the stability of the resulting ester can be influenced by several factors, including the structure of the diol and the surrounding environmental conditions. The interaction is characterized as a dynamic covalent bond because, while it is a true covalent bond, it can readily form and break under specific conditions, allowing for reversible binding.

The thermodynamics of this interaction have been studied, showing that the formation of the boronate ester is often an enthalpically driven process. The stability of the cyclic ester is also dependent on ring strain; five-membered rings (from 1,2-diols) and six-membered rings (from 1,3-diols) are generally the most stable.

The binding affinity of phenylboronic acid for cis-diols is highly dependent on the pH of the solution. This is because the equilibrium between the less reactive trigonal boronic acid and the more reactive tetrahedral boronate is pH-sensitive. The pKa of the phenylboronic acid is a critical parameter; as the pH of the solution approaches and exceeds the pKa, the concentration of the tetrahedral boronate anion increases, leading to a stronger binding affinity for diols.

Generally, the optimal pH for binding is near physiological pH (around 7.4), but the exact optimum can vary depending on the pKa of both the specific boronic acid derivative and the diol it is binding to. At low pH, the boronic acid is predominantly in its neutral trigonal form, resulting in weak binding. As the pH increases, the binding affinity significantly improves. However, at very high pH values, competition with hydroxide (B78521) ions can lead to a decrease in the esterification constant. This pH-dependent behavior is a key feature that can be exploited for controlled binding and release of diol-containing molecules. For instance, some specialized heterocyclic boronic acids have been shown to bind strongly to sialic acid under the slightly acidic conditions characteristic of a tumor microenvironment. nih.gov

While phenylboronic acid can bind to various molecules containing cis-diols, it exhibits a degree of specificity and selectivity. This selectivity is influenced by the stereochemistry and arrangement of the hydroxyl groups on the target molecule. For example, phenylboronic acid generally shows a higher affinity for saccharides that can present their hydroxyl groups in a conformation that minimizes the ring strain of the resulting boronate ester.

Notably, phenylboronic acid has been shown to have a particular affinity for sialic acids. nih.govnih.gov Sialic acids are often found at the terminal positions of glycan chains on cell surface glycoproteins and glycolipids. Their expression levels are frequently elevated on cancer cells compared to normal cells. nih.gov This makes Biotinyl-phenylboronic acid a valuable tool for selectively targeting cancer cells. nih.gov The interaction with sialic acid is robust at physiological pH, enabling its use in biological systems. nih.gov The ability to selectively recognize sialic acids at the termini of glycans allows for the specific labeling and detection of these important biological markers. nih.govnih.gov

Table 1: Factors Influencing Phenylboronic Acid-Diol Binding

| Factor | Description of Influence |

|---|---|

| pH | Binding affinity is highly pH-dependent, generally increasing as the pH approaches the pKa of the boronic acid. |

| pKa of Boronic Acid | A lower pKa generally leads to stronger binding at a given pH, as the more reactive tetrahedral boronate form is more prevalent. |

| Diol Structure | The stereochemistry and flexibility of the cis-diol affect the stability of the resulting cyclic boronate ester. |

| Solvent | The polarity and composition of the solvent can influence the equilibrium of the esterification reaction. |

Non-Covalent Biotin-Streptavidin/Avidin (B1170675) Binding Dynamics and Energetics

The biotin (B1667282) component of this compound engages in one of the strongest known non-covalent interactions in nature with the proteins streptavidin (from Streptomyces avidinii) and avidin (from egg white). researchgate.net This binding is characterized by an extremely high affinity, with a dissociation constant (Kd) in the femtomolar range (approximately 10-15 M). e-proteins.com

This exceptionally strong binding is the result of a combination of factors, including multiple hydrogen bonds, van der Waals interactions, and the hydrophobic effect. duke.edudocumentsdelivered.com The biotin binding pocket in streptavidin is a deep, beta-barrel structure that perfectly complements the shape of the biotin molecule, leading to a large contact surface area. Upon binding, a flexible loop region of the streptavidin protein closes over the biotin molecule, effectively locking it in place and contributing to the remarkably slow dissociation rate. nih.gov

Table 2: Energetic Parameters of the Biotin-Streptavidin Interaction

| Thermodynamic Parameter | Typical Value/Description | Significance |

|---|---|---|

| Dissociation Constant (Kd) | Indicates extremely high binding affinity. | |

| Gibbs Free Energy (ΔG) | Highly negative ( -18 to -20 kcal/mol) | Shows the spontaneity and strength of the binding. documentsdelivered.com |

| Enthalpy (ΔH) | Highly negative | The primary driving force of the interaction, resulting from favorable bond formations. |

| Entropy (ΔS) | Small or slightly unfavorable | A balance between favorable desolvation and unfavorable conformational restriction. documentsdelivered.com |

Dual Recognition Strategies and Synergistic Binding Effects

The true utility of this compound lies in its capacity for dual recognition, where both binding motifs are used in a coordinated manner. This strategy allows for a two-step approach to labeling, detection, or targeting. First, the phenylboronic acid moiety selectively binds to cis-diol-containing molecules, such as sialic acids on a cell surface. This initial binding event serves to localize the molecule to the target of interest.

Following this initial recognition, the exposed biotin moiety is then available to be bound by streptavidin or avidin. These proteins can be conjugated to a variety of reporter molecules, such as fluorescent dyes, enzymes (like horseradish peroxidase), or nanoparticles (like gold nanoparticles). nih.govnih.gov This allows for the amplification of the signal and the sensitive detection of the initial boronic acid-glycan binding event. nih.gov

This dual strategy can lead to synergistic effects in terms of specificity and sensitivity. The initial, reversible covalent binding provides the primary layer of selectivity for the target glycan. The subsequent, extremely high-affinity biotin-streptavidin interaction provides a stable and robust anchor for the detection system, leading to a much higher signal-to-noise ratio than could be achieved with either interaction alone. For example, this approach has been successfully used to develop sensitive assays for detecting sialic acid expression on cancer cells. nih.gov

Computational Chemistry and Molecular Modeling of Binding Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate details of molecular recognition events at an atomic level. nih.gov These methods can provide insights into the binding energies, geometries, and dynamics that are often difficult to obtain through experimental means alone.

For the this compound system, computational approaches can be applied to both of its binding interactions:

Phenylboronic Acid-Diol Interaction : Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reversible covalent bond formation between the boronic acid and a diol. These calculations can elucidate the reaction mechanism, determine the relative stabilities of the trigonal and tetrahedral boron species, and predict the geometries and binding energies of the resulting boronate esters. This can help in understanding the specificity of the interaction with different saccharides like sialic acid.

Biotin-Streptavidin Interaction : Classical molecular dynamics (MD) simulations are well-suited for studying the non-covalent binding of biotin to the large streptavidin protein. princeton.edu MD simulations can model the dynamic process of biotin entering the binding pocket, the conformational changes in the protein (such as the loop closure), and the network of hydrogen bonds and other non-covalent interactions that stabilize the complex. nih.gov Furthermore, free energy perturbation (FEP) methods can be used in conjunction with MD simulations to calculate the binding free energies, providing results that can be directly compared with experimental thermodynamic data. documentsdelivered.com Such calculations have provided deep insights into why the biotin-streptavidin interaction is so strong, highlighting the dominant role of van der Waals forces and the energetic balance between electrostatic interactions and solvation. documentsdelivered.com

By modeling both components, computational studies can help in the rational design of new bifunctional probes with tailored affinities and specificities for various biological targets.

Advanced Applications of Biotinyl Phenylboronic Acid in Biomolecular Detection and Analytical Systems

Development of Aptamer-Based Biosensors Utilizing Biotinyl-phenylboronic Acid

Aptamers, which are short single-stranded DNA or RNA molecules, are recognized for their high specificity and binding affinity to target molecules, making them ideal recognition elements in biosensors, known as aptasensors. nih.gov The integration of this compound into aptasensor design leverages the boronic acid's ability to bind with glycan structures on target molecules.

In these systems, an aptamer can be designed to bind to a specific protein, and this compound can be used for signal generation or amplification. For instance, after the aptamer captures the target glycoprotein, this compound can bind to the glycan moieties of the captured protein. The biotin (B1667282) tag then allows for the attachment of a streptavidin-conjugated signaling molecule, such as an enzyme or a fluorescent marker, enabling sensitive detection. This approach combines the high specificity of aptamers with the versatile signaling options provided by the biotin-streptavidin system.

Aptasensors can employ various configurations, including sandwich assays where the target is captured by one aptamer and detected by a second aptamer or a molecule like this compound. nih.gov The conformational changes that some aptamers undergo upon target binding can also be exploited to create "on/off" signaling mechanisms. mdpi.com

Electrochemical Biosensors for Glycoprotein and Sialic Acid Detection

Electrochemical biosensors offer high sensitivity and rapid detection, making them well-suited for clinical diagnostics. mdpi.com this compound is a key component in the development of electrochemical sensors for glycoproteins and sialic acid, a sugar often overexpressed on the surface of cancer cells. nih.govnih.gov

The underlying principle of these sensors is the specific interaction between the phenylboronic acid moiety and the cis-diol groups present in glycoproteins and sialic acid. mdpi.comnih.gov This interaction can be transduced into a detectable electrical signal. For example, a biosensor can be fabricated by modifying an electrode with an aptamer or antibody that captures the target glycoprotein. Subsequently, this compound binds to the captured glycoprotein. The biotin end of the molecule can then recruit streptavidin-conjugated alkaline phosphatase, which catalyzes a reaction that produces an electroactive species, leading to a measurable change in current. nih.gov

Recent advancements have seen the use of nanomaterials, such as gold nanoparticles and carbon nanotubes, to enhance the sensitivity of these biosensors. mdpi.comnih.gov For instance, gold nanoparticles modified with both 4-mercaptophenylboronic acid and biotin can act as multifunctional labels for glycoprotein detection. nih.gov

Table 1: Performance of a this compound-Based Electrochemical Biosensor for Recombinant Human Erythropoietin (rHuEPO) Detection

| Parameter | Value | Reference |

| Analyte | Recombinant Human Erythropoietin (rHuEPO) | nih.gov |

| Detection Limit | 8 fmol L⁻¹ | nih.gov |

| Key Components | Anti-rHuEPO aptamer, MBA-biotin-AuNPs, Streptavidin-conjugated alkaline phosphatase | nih.gov |

| Transduction | Electrochemical | nih.gov |

Fluorescent Sensing Platforms and Imaging Strategies

Fluorescent sensors based on boronic acid have been extensively developed for the detection of carbohydrates and for cellular imaging. nih.govrsc.orgnih.gov Biotinylated boronic acid fluorophore conjugates have been designed for imaging and saccharide detection. axonmedchem.comresearchgate.net These probes often work on a quencher elimination strategy, where the fluorescence is quenched until the boronic acid binds to a target saccharide, causing a conformational change that restores fluorescence. researchgate.net

These fluorescent probes can be attached to microspheres via the strong biotin-streptavidin interaction, creating a platform for imaging by fluorescence microscopy. researchgate.net This approach allows for the visualization and quantification of saccharides in various biological contexts. The development of boronic acid-based fluorescent sensors has also extended to the detection of other biologically important molecules like reactive oxygen species and various ions. rsc.org

Microfluidic Platforms and Lab-on-a-Chip Integration for Analyte Capture

Microfluidic and lab-on-a-chip technologies offer the advantages of miniaturization, reduced reagent consumption, and the potential for high-throughput analysis. nih.gov The integration of this compound-based recognition into these platforms enables the development of sophisticated systems for analyte capture and detection.

In a microfluidic device, channels can be functionalized with streptavidin, allowing for the immobilization of biotinylated capture molecules, such as antibodies or aptamers. case.edu When a sample containing the target analyte is passed through the channel, the analyte is captured. Subsequent introduction of this compound allows it to bind to the captured analyte (e.g., a glycoprotein). The biotin tag can then be used to introduce a signaling component, such as a streptavidin-conjugated enzyme for colorimetric or chemiluminescent detection, all within the microfluidic chip. This integrated approach allows for the entire assay, from sample introduction to detection, to be performed on a single device. utoronto.carsc.org

Affinity Chromatography and Separation Methodologies Incorporating this compound

Boronate affinity chromatography is a powerful technique for the separation and purification of cis-diol-containing compounds, including glycoproteins. researchgate.netspringernature.com This method relies on the reversible formation of covalent bonds between boronic acid ligands immobilized on a stationary phase and the cis-diol groups of the target molecules. springernature.commdpi.com

This compound can be utilized in affinity chromatography in several ways. For instance, it can be used as a probe to specifically bind to glycoproteins in a complex mixture. The resulting biotinylated glycoprotein can then be captured on a streptavidin-coated affinity column. This two-step approach provides high specificity for the isolation of glycoproteins.

The separation of glycated proteins from their non-glycated counterparts is a common application of boronate affinity chromatography, particularly in the analysis of glycated hemoglobin (HbA1c). In this context, the boronic acid on the column matrix binds to the cis-diol groups of the glucose moiety on the glycated protein, allowing for its separation from the non-glycated form.

Probing Glycosylation Patterns and Glycome Analysis

Alterations in protein glycosylation are associated with numerous physiological and pathological processes, including cancer. basepairbio.com this compound serves as a valuable tool for probing these glycosylation patterns and for broader glycome analysis.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of biomolecules. When coupled with this compound, MS can be used for the detailed characterization and quantification of glycoproteins and other glycosylated species.

One notable application is the use of inductively coupled plasma mass spectrometry (ICP-MS) for the analysis of sialic acid expression on cancer cell surfaces. nih.gov In this method, biotinylated phenylboronic acid is used to selectively bind to sialic acids on the cells. The biotin tag is then labeled with streptavidin-conjugated gold nanoparticles. The gold nanoparticles serve as elemental tags that can be detected with high sensitivity by ICP-MS. nih.gov This strategy allows for the quantification of sialic acid molecules on individual cancer cells, providing valuable information for cancer diagnosis and research. nih.gov

Table 2: Quantification of Sialic Acid on Cancer Cells using this compound and ICP-MS

| Cell Line | Average Number of Sialic Acids per Cell | Reference |

| HepG2 | 5.4 x 10⁹ | nih.gov |

| MCF-7 | 7.0 x 10⁹ | nih.gov |

This method demonstrates the power of combining the specific recognition of this compound with the high sensitivity of mass spectrometry for detailed glycomic analysis.

Integration of Biotinyl Phenylboronic Acid in Nanotechnology and Advanced Materials Science

Surface Functionalization of Nanoparticles with Biotinyl-phenylboronic Acid for Targeted Sensing and Labeling

The functionalization of nanoparticle surfaces with this compound creates sophisticated probes for biological applications. The phenylboronic acid (PBA) group acts as a targeting ligand for cis-diol-containing molecules, such as sialic acids overexpressed on cancer cell surfaces, while the biotin (B1667282) group provides a universal handle for signal amplification or secondary functionalization through streptavidin conjugates.

Gold Nanoparticles (AuNPs): The conjugation of this compound with AuNPs has led to the development of sensitive assays for cancer cell detection. In one such system, this compound first binds to sialic acid residues on the cell surface. Subsequently, streptavidin-coated AuNPs are introduced, which bind to the biotin moiety. This assembly allows for the quantification of sialic acid expression on cancer cells using techniques like inductively coupled plasma mass spectrometry (ICP-MS), which detects the gold element. This method leverages the signal enhancement properties of AuNPs for highly sensitive detection. Research has successfully used this strategy to quantify sialic acid expression on HepG2 and MCF-7 cancer cells.

Quantum Dots (QDs): While direct conjugation of this compound to quantum dots is an emerging area, established methods for functionalizing QDs with biotin provide a clear pathway. QDs can be coated with proteins or polymers that are subsequently functionalized with amine-reactive NHS-biotin. nih.gov The biotinylated QDs can then be conjugated with streptavidin. Separately, the this compound can bind to its target (e.g., cell surface glycans). The streptavidin-conjugated QDs can then be used to label the target site through the biotin handle, enabling fluorescent imaging and tracking of specific biomolecules. scielo.br This modular approach combines the superior photophysical properties of QDs with the dual-functionality of this compound for high-sensitivity imaging applications.

Table 1: Nanoparticle Probes for Cancer Cell Recognition

| Nanoparticle Type | Functionalization Strategy | Target Analyte | Detection Method | Key Finding |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | This compound binding to cell, followed by labeling with streptavidin-AuNPs. | Sialic acids on cancer cells. | ICP-MS. | Enabled specific detection and quantification of sialic acid on cancer cells. |

Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles functionalized with this compound are being explored for targeted therapeutic applications. The functionalization can be achieved using stable conjugation chemistries like azide-alkyne click chemistry. These MNPs can target cells overexpressing specific glycans, and the magnetic core allows for potential applications in magnetic resonance imaging (MRI) and magnetic hyperthermia therapy. The biotin tag offers an additional layer for attaching other functionalities, such as therapeutic agents or imaging probes, via streptavidin bridging.

Nanogels: Phenylboronic acid has been successfully integrated into polyethyleneimine (PEI)-based nanogels for targeted imaging and radiotherapy. nih.gov These nanogels, functionalized with PBA, can specifically target sialylated epitopes on tumor cells. nih.gov While these studies have primarily used PBA, the incorporation of this compound would provide a significant advantage by enabling a dual-targeting or modular therapy approach. For instance, a drug-conjugated streptavidin could be introduced to bind to the biotinylated nanogel after it has localized at the tumor site, thereby concentrating the therapeutic effect. Nanogels are advantageous due to their high drug-loading capacity, biocompatibility, and controllable size. nih.gov

Polymeric Scaffolds and Hydrogels Incorporating this compound Moieties

The incorporation of phenylboronic acid moieties into polymeric scaffolds and hydrogels creates "smart" materials that can respond to changes in their environment, particularly glucose concentration. mdpi.comresearchgate.net This has been a major focus in the development of self-regulated insulin delivery systems. mdpi.com

Hydrogels functionalized with PBA can swell or shrink in response to glucose levels. At physiological pH, the PBA exists in equilibrium between a neutral trigonal form and a charged tetrahedral form. The charged form binds to the cis-diol groups of glucose, increasing the charge density within the hydrogel. nih.gov This leads to increased Donnan osmotic pressure, causing the hydrogel to swell and release its encapsulated payload, such as insulin. nih.gov

The integration of the biotin moiety into these systems provides a mechanism for anchoring the hydrogel to a specific location or for creating multi-layered structures. For example, a biotinylated, glucose-responsive hydrogel could be immobilized on a streptavidin-coated surface for use in a biosensor. In tissue engineering, hyaluronic acid hydrogels functionalized with PBA have been shown to promote chondrocyte adhesion and phenotype maintenance, indicating their potential for cartilage regeneration. nih.gov The addition of a biotin function could further allow for the controlled attachment of growth factors or other signaling molecules via streptavidin linkers to enhance tissue repair.

Table 2: Research Findings on PBA-Functionalized Hydrogels

| Polymer System | Stimulus | Mechanism of Action | Application | Reference |

|---|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Glucose | Competitive binding of glucose displaces PVA diols, causing hydrogel swelling. | Insulin Release | |

| Phenylboronic acid-functionalized polyacrylamide | Glucose | Formation of anionic boronate-glucose complexes increases Donnan osmotic pressure, causing volumetric expansion. | Glucose Sensing | nih.gov |

Self-Assembled Monolayers (SAMs) and Interfaces for Boronic Acid Recognition

Self-assembled monolayers (SAMs) provide a powerful method for creating well-ordered, functional interfaces for molecular recognition. SAMs composed of molecules containing phenylboronic acid have been formed on gold surfaces to create highly sensitive sensors for monosaccharides. nih.govnih.gov

In these systems, a molecule with a thiol group (for binding to gold) and a terminal phenylboronic acid group is used to form the monolayer. nih.gov The PBA groups extending from the surface act as receptors. When a solution containing a monosaccharide like fructose is introduced, the sugar binds to the boronic acid moieties. nih.gov This binding event alters the physical properties of the interface, such as its refractive index, which can be detected with high sensitivity using surface plasmon resonance (SPR) spectroscopy. nih.govnih.gov Such sensors have demonstrated the ability to detect monosaccharides at concentrations as low as 1.0 x 10⁻¹² M. nih.gov

The use of this compound in such a system would create a bifunctional interface. The PBA group would provide the primary recognition of diol-containing analytes, while the biotin group would allow the surface to be further modified. For example, after an initial analyte is captured by the PBA, a streptavidin-enzyme conjugate could be introduced to bind to the biotin, creating a catalytic signal amplification cascade for even more sensitive detection.

Fabrication of Responsive Materials Utilizing Boronic Acid Interactions

The reversible covalent interaction between boronic acids and diols is a cornerstone for the fabrication of responsive, or "smart," materials. researchgate.net These materials can undergo changes in their structure and properties in response to specific chemical stimuli, such as the presence of sugars or changes in pH. rsc.org

A key principle exploited in these materials is competitive binding. A polymeric system can be constructed where phenylboronic acid moieties form cross-links by binding to a poly-diol polymer like poly(vinyl alcohol). This creates a stable gel or material. When a competing sugar, such as glucose, is introduced, it binds to the boronic acid groups, displacing the polymer cross-links. This disruption of the network structure leads to a macroscopic change, such as the dissolution of the gel or a significant swelling, which can be harnessed to trigger a response, like the release of an encapsulated drug. researchgate.net

The dual nature of this compound allows for the creation of more complex responsive systems. For instance, nanoparticles functionalized with biotinyl-PBA could be assembled into a larger structure using streptavidin as a linker. This assembly could be designed to disassemble in the presence of glucose, which would competitively bind to the PBA and disrupt the multivalent interactions holding the network together. This strategy allows for the fabrication of materials that respond to specific biological cues with high precision.

Functionalization and Conjugation Strategies with Biotinyl Phenylboronic Acid

Bio-orthogonal Chemistry and Site-Specific Labeling Techniques

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Biotinyl-phenylboronic acid is a key reagent in several bio-orthogonal strategies, facilitating the site-specific labeling of proteins and other biomolecules with high precision and efficiency.

This compound is a functionalized arylboronic acid that serves as a reagent in palladium-catalyzed cross-coupling reactions for the chemoselective labeling of proteins. axonmedchem.comglpbio.com These reactions, which are bio-orthogonal, allow for the formation of stable carbon-carbon bonds under aqueous conditions, making them suitable for modifying biomolecules in their native environment.

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate. acs.org In the context of protein labeling, this strategy is employed to modify proteins that have been genetically encoded with unnatural amino acids containing aryl halide moieties. axonmedchem.comaxonmedchem.com This allows for the site-specific attachment of the this compound probe to the protein. The reaction is known for its high yields and excellent chemoselectivity. glpbio.com

Similarly, the palladium-catalyzed oxidative Heck reaction provides a method for labeling proteins that contain alkene groups. axonmedchem.comglpbio.com This reaction couples the this compound to protein-bound alkenes. glpbio.com Research has demonstrated the effectiveness of a water-soluble EDTA-Pd(II) catalyst for linking this compound to proteins with quantitative yields. nih.gov The aqueous oxidative Heck reaction has been successfully used for the selective and complete ligation of phenylboronic acid derivatives to protein-bound alkenes, even in complex mixtures like cell lysates. nih.gov

These palladium-mediated strategies have proven valuable for cell-surface labeling, enabling the modification of proteins in their natural cellular context. axonmedchem.comaxonmedchem.com

"Click chemistry" encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. mdpi.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound can be incorporated into click chemistry workflows to achieve specific labeling.

One strategy involves attaching this compound to nanoparticles via an azide-alkyne click chemistry reaction. This creates multifunctional nanoprobes that can be used for various biological applications. Furthermore, the synthesis of biotin (B1667282) linkers equipped with activated triple bonds has been developed for efficient biotinylation of peptides and oligonucleotides using click chemistry. mdpi.com This highlights the adaptability of the biotin moiety for click chemistry applications. While direct participation of the boronic acid in a "click" reaction is not standard, the biotin handle can be modified with an azide (B81097) or alkyne group, allowing the entire molecule to be conjugated to a target bearing the complementary functional group. This modular approach expands the utility of this compound to a wider range of biological targets that can be metabolically or genetically engineered to contain azides or alkynes. nih.gov

Beyond traditional click chemistry, boronic acids themselves are being explored in other bio-orthogonal reactions, such as the formation of boronic esters with 1,2-cis diols and iminoboronates. nih.gov These reactions offer alternative pathways for the site-selective modification of proteins. nih.gov

Linker Design and Optimization for Specific Research Applications

Strategies for optimizing biotin-containing probes often involve the incorporation of spacers, such as polyethylene (B3416737) glycol (PEG), between the biotin and the reactive group. PEG spacers are known to reduce steric hindrance, which can be critical for preserving the diol-binding capacity of the phenylboronic acid. The length and composition of the linker can be tailored for specific applications. For instance, longer linkers may be necessary when targeting larger biomolecules to ensure that both the boronic acid and the biotin can interact with their respective binding partners without interference. mdpi.com

| Linker Design Strategy | Purpose | Reference Example |

| PEG Spacers | Reduce steric hindrance, improve solubility, and maintain binding capacity. | Insertion of polyethylene glycol (PEG) between biotin and phenylboronic acid. |

| Variable Length Linkers | Accommodate different sized target biomolecules and optimize interaction distances. | Synthesis of biotin linkers with different lengths for conjugating to oligonucleotides and peptides. mdpi.com |

| Cleavable Linkers | Allow for the controlled release of captured biomolecules. | Design of photocleavable biotin-linkers for the isolation of ligand-receptor complexes. nih.gov |

Development of Multifunctional Probes and Imaging Agents

This compound is inherently a multifunctional probe, combining the targeting function of the phenylboronic acid with the versatile detection and purification capabilities of the biotin tag. This dual functionality has been exploited to create sophisticated probes and imaging agents for a variety of applications.

The phenylboronic acid moiety can selectively bind to cis-1,2- or -1,3-diols, which are commonly found in carbohydrates like glucose and sialic acid on the surface of glycoproteins. This makes this compound an excellent tool for detecting and quantifying glycoproteins, which are important biomarkers for many diseases, including cancer. nih.govnih.gov For instance, it has been used to detect sialic acids that are often overexpressed on the surface of cancer cells.

The biotin "handle" allows for signal amplification through its strong and specific interaction with streptavidin or avidin (B1170675), which can be conjugated to enzymes, fluorophores, or nanoparticles. One notable application is the use of this compound in conjunction with streptavidin-gold nanoparticles for the detection of sialic acids on cancer cells via inductively coupled plasma mass spectrometry (ICP-MS). nih.gov This method allows for the sensitive and specific quantification of sialic acid expression on cancer cell surfaces. nih.gov For example, researchers have been able to estimate the average number of sialic acids on single MCF-7 and HepG2 cancer cells. nih.gov

Furthermore, biotinylated boronic acid fluorophore conjugates have been developed for imaging and saccharide detection. axonmedchem.com These probes can be used in fluorescence microscopy to visualize the distribution of specific glycans on cell surfaces. The ability to functionalize nanoparticles with this compound also opens up possibilities for targeted drug delivery systems, where the nanoparticles are directed to cancer cells via the boronic acid's affinity for overexpressed sialic acids.

| Application Area | Method / Technique | Key Finding / Use |

| Cancer Cell Detection | Boronic acid recognition of cell surface sialic acids followed by ICP-MS detection via streptavidin-gold nanoparticles. | Allows for specific detection and quantification of sialic acids on cancer cells (e.g., 5.4 x 10⁹ per HepG2 cell). nih.gov |

| Glycoprotein Detection | Immobilization on surfaces (e.g., microplates, sensors) via streptavidin to capture glycoproteins. | Creates multivalent surfaces for the sensitive detection of specific glycoproteins, like MUC1 from cancer cell lysates. |

| Cell Surface Imaging | Use of fluorophore-streptavidin after initial this compound labeling. | Enables visualization of the distribution of glycans on living cells. researchgate.net |

Covalent and Non-Covalent Attachment to Biomolecules and Surfaces

The utility of this compound lies in its ability to attach to biomolecules and surfaces through both covalent and non-covalent interactions, providing a flexible platform for a wide range of experimental designs.

Covalent attachment is primarily mediated by the phenylboronic acid group, which forms reversible covalent bonds with molecules containing cis-diols. This interaction is pH-dependent and allows for the specific targeting and capture of glycoproteins and other glycosylated biomolecules. For example, this compound can be used to label cell surface proteins that are glycosylated. labinsights.nl The covalent nature of the boronate ester bond, though reversible, is strong enough to allow for the isolation and analysis of the targeted biomolecules.

Non-covalent attachment is achieved through the exceptionally strong and specific interaction between the biotin moiety and the proteins avidin or streptavidin. nih.gov This interaction has a dissociation constant (Kd) in the range of 10⁻¹³ to 10⁻¹⁶ M, making it one of the strongest known non-covalent bonds in nature. nih.govharvard.edu This robust interaction allows for the immobilization of this compound-labeled biomolecules onto surfaces coated with streptavidin or avidin. nih.gov This is a widely used strategy in various applications, including:

Enzyme-Linked Immunosorbent Assays (ELISAs): For the detection and quantification of glycoproteins.

Pull-down assays: To isolate and identify binding partners of a specific glycoprotein.

Biosensors: For creating surfaces that can capture specific glycoproteins for real-time analysis. nih.gov

Microarrays: For high-throughput screening of glycoprotein interactions.

Emerging Research Directions and Future Prospects for Biotinyl Phenylboronic Acid

Advancements in Multivalent Biotinyl-phenylboronic Acid Architectures

One promising strategy involves the use of dendrimers as scaffolds for the attachment of multiple this compound molecules. Dendrimers are highly branched, tree-like molecules with a well-defined structure, allowing for precise control over the number and spacing of attached ligands. For instance, poly(amidoamine) (PAMAM) dendrimers have been functionalized with biotin (B1667282), and the same principle can be extended to this compound to create multivalent probes for glycoproteins. taskcm.com

Another approach involves the use of nanoparticles as platforms for multivalent display. Gold nanoparticles, for example, can be functionalized with a coating of this compound. This creates a high-density presentation of the boronic acid moiety, which can lead to enhanced binding to cell surface glycans. nih.gov The biotin component of these constructs allows for secondary detection or purification using streptavidin-conjugated reporters.

The design of these multivalent systems often considers the spatial arrangement of the this compound units to optimize their interaction with target glycoproteins. The flexibility and length of the linkers connecting the this compound to the scaffold are critical parameters that are being investigated to maximize binding efficiency.

Table 1: Comparison of Monovalent vs. Multivalent this compound Systems

| Feature | Monovalent System | Multivalent System | Potential Advantage of Multivalency |

| Binding Affinity | Lower | Higher | Increased avidity through simultaneous binding |

| Specificity | Moderate | Potentially Higher | Can be designed to recognize specific glycan patterns |

| Scaffold | N/A | Dendrimers, Nanoparticles, Polymers | Allows for controlled presentation of binding motifs |

| Example Application | Basic glycoprotein detection | Enhanced cell surface glycan imaging, targeted drug delivery | More robust and sensitive applications |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of this compound probes. These computational tools can be used to predict the binding affinity and specificity of novel probe designs, thereby accelerating the development of new and improved reagents.

One application of AI in this area is the development of quantitative structure-activity relationship (QSAR) models. These models can learn the relationship between the chemical structure of a molecule and its biological activity. For this compound, a QSAR model could be trained on a dataset of different boronic acid derivatives and their corresponding binding affinities for various glycans. This would allow for the in silico screening of large virtual libraries of potential probe molecules to identify candidates with desired binding properties.

Machine learning algorithms, such as deep neural networks, can also be employed to predict the three-dimensional structure of the complex formed between a this compound probe and its target glycoprotein. This structural information is invaluable for understanding the molecular basis of recognition and for rationally designing probes with enhanced affinity and specificity.

Exploration in Dynamic Covalent Chemistry Systems

The reversible nature of the covalent bond between the phenylboronic acid moiety and a diol is a key feature that is being exploited in the field of dynamic covalent chemistry (DCC). taskcm.com DCC involves the use of reversible reactions to create complex molecular systems that can adapt their structure in response to external stimuli.

This compound is an ideal building block for DCC systems due to the well-behaved and reversible nature of the boronate ester linkage. This allows for the creation of dynamic systems where the binding and release of glycoproteins can be controlled by changes in pH. At higher pH, the boronate ester is more stable, leading to stronger binding, while at lower pH, the equilibrium shifts towards the free boronic acid and diol, resulting in the release of the bound molecule.

This pH-dependent binding has potential applications in areas such as controlled drug delivery, where a therapeutic agent could be attached to a glycoprotein and released in the acidic microenvironment of a tumor. Another application is in the development of "smart" materials that can self-heal or change their properties in response to the presence of specific glycans.

Researchers are also exploring the use of this compound in dynamic combinatorial libraries (DCLs). In a DCL, a mixture of building blocks is allowed to react reversibly to form a library of different products. The addition of a target molecule can then shift the equilibrium towards the product that binds most strongly to the target. This approach could be used to identify novel boronic acid-based ligands for specific glycoproteins.

Challenges and Opportunities in High-Throughput Screening Applications

High-throughput screening (HTS) is a powerful tool for drug discovery and basic research, enabling the rapid testing of large numbers of compounds for a specific biological activity. nih.gov this compound has the potential to be a valuable reagent in HTS assays for identifying molecules that interact with glycoproteins.

One of the main opportunities for this compound in HTS is in the development of assays to screen for inhibitors of glycan-binding proteins. In such an assay, a glycoprotein could be immobilized on a microplate via a this compound linker. A library of small molecules could then be screened for their ability to inhibit the binding of a known glycan-binding protein to the immobilized glycoprotein.

However, there are also several challenges that need to be addressed to fully realize the potential of this compound in HTS. One challenge is the potential for false positives due to non-specific binding of compounds to the assay components. Careful assay design and the use of appropriate controls are necessary to minimize this risk.

Another challenge is the need for robust and sensitive detection methods that are compatible with HTS formats. The biotin tag on this compound allows for the use of well-established streptavidin-based detection systems, which is a significant advantage. glpbio.com

Table 2: Challenges and Opportunities of this compound in HTS

| Aspect | Challenges | Opportunities |

| Assay Development | Minimizing non-specific binding, optimizing buffer conditions (e.g., pH) | Development of novel assays for glycan-binding proteins and glycosyltransferases |

| Compound Screening | Potential for false positives and negatives, interference from compounds containing diols | Rapid identification of inhibitors or modulators of glycoprotein interactions |

| Detection Methods | Ensuring signal-to-noise ratio is sufficient for HTS | Versatile detection using streptavidin-conjugated enzymes or fluorophores |

| Data Analysis | Handling large datasets, identifying and validating hits | Discovery of new lead compounds for drug development |

Conceptual Frameworks for Next-Generation this compound Probes

Building on current research, several conceptual frameworks are emerging for the design of next-generation this compound probes with enhanced capabilities. These future probes are envisioned to be more than just simple binding reagents, but rather sophisticated tools for interrogating complex biological systems.

One concept is the development of dual-targeting probes . These probes would incorporate a second targeting moiety in addition to the phenylboronic acid group. For example, a this compound probe could be conjugated to an antibody or a small molecule ligand that recognizes a specific protein. This would allow for the simultaneous targeting of a glycoprotein and a protein, providing a more complete picture of their interaction and localization within a cell.

Another area of development is the creation of stimuli-responsive probes . These probes would be designed to change their properties, such as their fluorescence or binding affinity, in response to a specific stimulus, such as light or the presence of a particular enzyme. This would enable the spatiotemporal control of probe activity and allow for the visualization of dynamic biological processes.

Furthermore, there is growing interest in integrating this compound probes into synthetic biological circuits . For example, a probe could be designed to trigger a downstream signaling cascade upon binding to its target glycan. This could be used to create novel diagnostic tools or to engineer cells with new functions.

The continued development of these and other innovative concepts will undoubtedly expand the utility of this compound as a versatile tool in chemical biology and biomedical research.

Q & A

Q. How does biotinyl-phenylboronic acid enable dual-functional detection of glycoproteins in complex biological samples?

this compound combines two critical functionalities:

Q. Methodological Insight :

Q. What synthesis strategies ensure stable biotin-PBA conjugation without compromising boronic acid reactivity?

Key synthesis approaches include:

Q. Methodological Insight :

- Quality Control : Validate conjugation efficiency via MALDI-TOF MS or HPLC. Test residual reactivity using a fluorescence-based diol-binding assay (e.g., with alizarin red S) .

Advanced Research Questions

Q. How can experimental discrepancies in this compound’s binding affinity be systematically addressed?

Common sources of contradiction and solutions:

Case Study : A 2020 study reported a 30% reduction in binding affinity in serum vs. buffer, attributed to albumin-PBA interactions. Pre-treatment with lipid removal columns restored functionality .

Q. What strategies optimize this compound for glucose-responsive drug delivery systems?

Integrate the compound into hydrogels or nanoparticles for insulin release applications:

- Hydrogel Design : Crosslink PBA with poly(vinyl alcohol) (PVA) to form glucose-sensitive networks. Glucose competes with PVA diols, triggering hydrogel swelling and drug release .

- Nanoparticle Functionalization : Attach biotinyl-PBA to iron oxide NPs via azide-alkyne click chemistry. Demonstrated 80% HCV inhibition in vitro via viral entry blockade .

Q. Methodological Insight :

Q. How does molecular docking elucidate this compound’s interaction with viral glycoproteins?

Computational approaches:

Q. What analytical techniques resolve structural heterogeneity in this compound conjugates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.